molecular formula C16H20OS B12110997 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- CAS No. 140458-47-5

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)-

Cat. No.: B12110997
CAS No.: 140458-47-5
M. Wt: 260.4 g/mol
InChI Key: HYZFRWJBRWQGFX-UHFFFAOYSA-N
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Description

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone backbone with two cyclopropyl groups and a phenylthio group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with phenylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 1-phenyl-: Similar structure but lacks the cyclopropyl groups and phenylthio group.

    1-Butanone, 1,3-diphenyl-: Contains phenyl groups instead of cyclopropyl groups.

    1-Butanone, 1,3-dicyclopropyl-: Lacks the phenylthio group.

Uniqueness

1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is unique due to the presence of both cyclopropyl and phenylthio groups

Properties

CAS No.

140458-47-5

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

1,3-dicyclopropyl-3-phenylsulfanylbutan-1-one

InChI

InChI=1S/C16H20OS/c1-16(13-9-10-13,11-15(17)12-7-8-12)18-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3

InChI Key

HYZFRWJBRWQGFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CC1)(C2CC2)SC3=CC=CC=C3

Origin of Product

United States

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